2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide
Description
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide is a hydrazide derivative featuring a piperidin-4-ylidene core substituted with a 4-nitrophenyl group. This scaffold is part of a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including enzyme inhibition, antimicrobial, and antitumor effects.
Properties
IUPAC Name |
2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-15-13(18)9-10-5-7-16(8-6-10)11-1-3-12(4-2-11)17(19)20/h1-4,9H,5-8,14H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDKUTCELXBNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NN)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide typically involves the reaction of 4-nitrobenzaldehyde with piperidine to form an intermediate, which is then reacted with acetohydrazide under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the hydrazone moiety, including 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide . The mechanism of action is primarily linked to the induction of apoptosis in cancer cells by enhancing procaspase-3 enzymatic activity, which is crucial for programmed cell death.
Case Study: Anticancer Mechanism
In a study evaluating various hydrazone derivatives, it was found that those with a piperidine structure exhibited significant cytotoxic effects against several cancer cell lines. The compound was shown to increase apoptosis markers and decrease cell viability in vitro, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
Compounds similar to 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide have also been studied for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them suitable candidates for treating conditions characterized by chronic inflammation.
Case Study: In Vitro Anti-inflammatory Effects
Research conducted on related hydrazone compounds demonstrated their ability to inhibit nitric oxide production and reduce inflammatory markers in macrophage cells. This suggests that 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide could serve as an effective anti-inflammatory agent .
Potential in Drug Development
The structural characteristics of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide allow for further modifications that could enhance its pharmacological properties. Its ability to act as a scaffold for drug development presents opportunities for creating new therapeutic agents targeting various diseases.
Table 2: Overview of Research Findings
Mechanism of Action
The mechanism of action of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting cellular processes .
Comparison with Similar Compounds
Key Observations
Enzyme Inhibition :
- The 4-nitrophenyl group enhances AChE inhibition in Compound 206, though potency remains lower than galantamine (IC₅₀ = 29.5 mM vs. reference drug) .
- Ethyl-thio benzimidazolyl derivatives exhibit strong α-glucosidase inhibition (IC₅₀ ~6–7 µM), outperforming the standard acarbose (IC₅₀ = 378.2 µM), suggesting that electron-withdrawing groups enhance enzyme targeting .
Antimicrobial and Antitumor Activity :
- Benzimidazole derivatives (e.g., Compound 4a) show potent antifungal activity (MIC = 4 µg/mL), highlighting the role of aromatic substituents in microbial targeting .
- Compound 19’s imidazolidinedione scaffold correlates with antitumor activity, though specific IC₅₀ values are unreported .
Structural Flexibility :
- Replacement of the acetohydrazide moiety with a urea group (Thyroid Hormone Receptor Antagonist 1-850) shifts activity to endocrine disruption, emphasizing the impact of linker groups on target specificity .
- Piperidin-4-ylidene derivatives with benzimidazole-thioamide substituents (PB4) demonstrate potent antitubercular activity (MIC = 6.25 µg/mL), suggesting synergistic effects between the piperidine core and heteroaromatic groups .
Biological Activity
2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide is a chemical compound with the molecular formula C₁₃H₁₆N₄O₃ and a molecular weight of 276.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and relevant research findings regarding this compound.
Synthesis
The synthesis of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide typically involves the reaction of 4-nitrobenzaldehyde with piperidine to form an intermediate, which is subsequently reacted with acetohydrazide. Common solvents used in this process include ethanol or methanol, often requiring heating to facilitate the reaction .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide. In vitro evaluations have shown that derivatives of this compound exhibit significant inhibition against various pathogens. For instance, similar compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
Research indicates that 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide may possess anticancer properties as well. The compound's mechanism of action is believed to involve the inhibition of specific enzymes and receptors related to cancer cell proliferation. Studies have shown that it can induce apoptosis in cancer cell lines, although specific IC50 values for this compound are not yet widely published.
The biological activity of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide is largely attributed to its structural components:
- Nitrophenyl Group : This moiety may interact with various biological targets, potentially inhibiting enzyme activity.
- Piperidine Ring : The piperidine structure is known for its ability to bind to biological receptors, influencing cellular processes .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Nitrophenylpiperidine | Lacks acetohydrazide moiety | Limited antimicrobial activity |
| Acetohydrazide Derivatives | Varies in substituents | Diverse biological activities |
The presence of both the nitrophenyl group and the acetohydrazide moiety in 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide contributes to its distinct chemical reactivity and potential therapeutic applications.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal detailed the antimicrobial efficacy of various hydrazone derivatives, including those structurally similar to 2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide. The research demonstrated that these compounds effectively inhibited biofilm formation and showed bactericidal activities against resistant strains .
Anticancer Research Insights
In another investigation focused on anticancer properties, derivatives were tested against multiple cancer cell lines, revealing promising results in terms of growth inhibition and apoptosis induction . The results indicated that modifications on the piperidine ring could enhance cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
